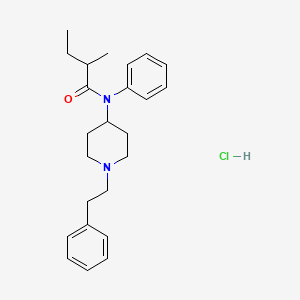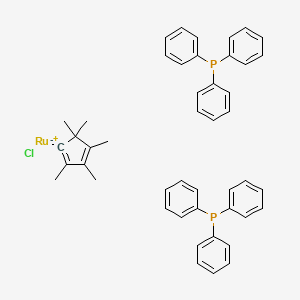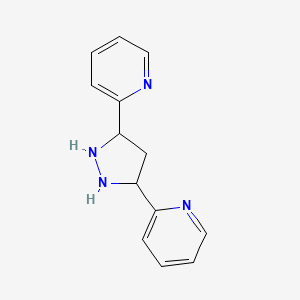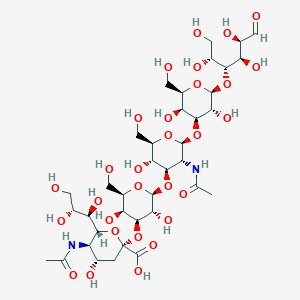
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is a synthetic opioid analgesic compound. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound has garnered attention due to its high potency and potential for abuse, similar to other fentanyl analogs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Attachment of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and the butanamide moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods involve large-scale chemical synthesis in controlled environments to ensure purity and consistency. The process typically includes:
Batch Synthesis: Large quantities of the compound are synthesized in batches, with careful monitoring of reaction conditions.
Purification: The synthesized compound is purified using techniques such as recrystallization and chromatography to remove impurities.
化学反应分析
Types of Reactions
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and potencies .
科学研究应用
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.
Industry: Used in the development of new synthetic opioids and related compounds
作用机制
The mechanism of action of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance .
相似化合物的比较
Similar Compounds
Similar compounds include:
Fentanyl: A widely used synthetic opioid with similar structure and effects.
Acetylfentanyl: Another fentanyl analog with similar potency and pharmacological properties.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
Uniqueness
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high potency and rapid onset of action make it a subject of interest in both medical and forensic research .
属性
CAS 编号 |
2748591-35-5 |
|---|---|
分子式 |
C24H33ClN2O |
分子量 |
401.0 g/mol |
IUPAC 名称 |
2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-20(2)24(27)26(22-12-8-5-9-13-22)23-15-18-25(19-16-23)17-14-21-10-6-4-7-11-21;/h4-13,20,23H,3,14-19H2,1-2H3;1H |
InChI 键 |
UBVDADGKVRXAKX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)



![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)

![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)



![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)

